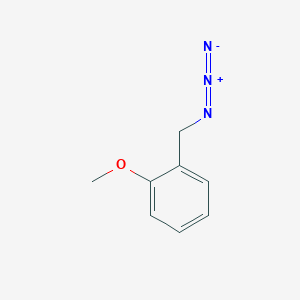![molecular formula C9H10ClNO3 B1279583 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride CAS No. 38061-34-6](/img/structure/B1279583.png)
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride is a chemical compound with the molecular formula C9H10ClNO3 . It is a derivative of 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol .
Synthesis Analysis
The biocatalytic asymmetric reduction of prochiral ketones is a significant transformation in organic chemistry. In a study, the bioreduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone was investigated using freeze-dried whole-cell of Lactobacillus fermentum P1 .Molecular Structure Analysis
The molecular structure of 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The biocatalytic asymmetric reduction of prochiral ketones is a significant transformation in organic chemistry. Chiral carbinols are biologically active molecules and may be used as precursors of many drugs .Physical And Chemical Properties Analysis
The molecular weight of 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride is 215.63 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 215.0349209 g/mol .科学的研究の応用
Anticancer Research
This compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Proteomics Research
The compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the study of protein structures, interactions, and functions.
Drug Design and Synthesis
The compound can be used in the design and synthesis of new drugs . Its structure can serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Cell Cycle Research
Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This suggests that the compound could be used in research related to the cell cycle and apoptosis.
Microtubule-targeting Research
Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This compound could potentially be used in the development of new microtubule-targeting agents.
Selectivity Research
Data obtained (IC50 >30 μM) revealed that they exhibited good selectivity between cancer cells and normal cells . This suggests that the compound could be used in research related to improving the selectivity of anticancer drugs.
将来の方向性
The biocatalytic asymmetric reduction of prochiral ketones, such as 1-(benzo[d][1,3]dioxol-5-yl)ethanone, is a significant transformation in organic chemistry. This process can produce chiral carbinols, which are biologically active molecules and may be used as precursors of many drugs . Therefore, future research could focus on optimizing this process and exploring the potential applications of the resulting chiral carbinols.
作用機序
Target of Action
The primary targets of 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . These compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Result of Action
Related compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
特性
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHCAYKHYVJABF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470159 |
Source


|
| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride | |
CAS RN |
38061-34-6 |
Source


|
| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


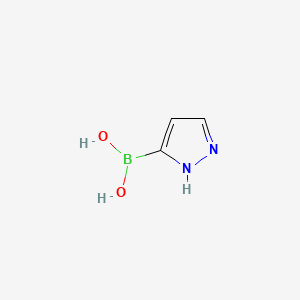

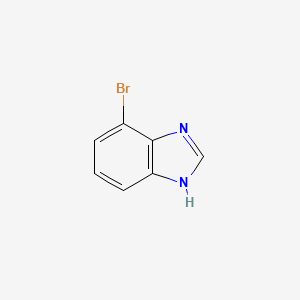
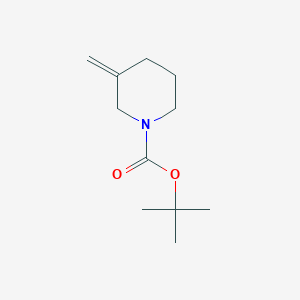
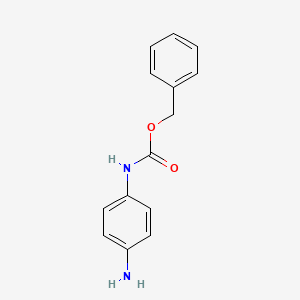

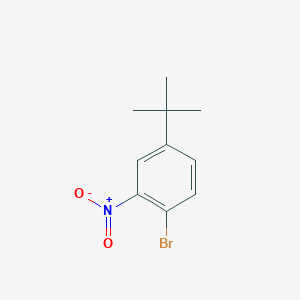
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
